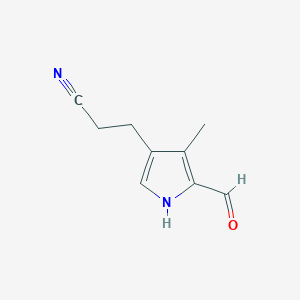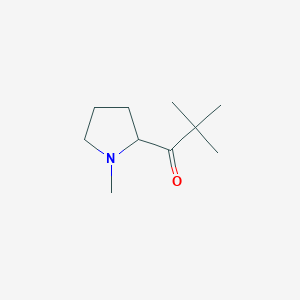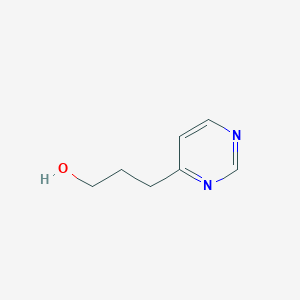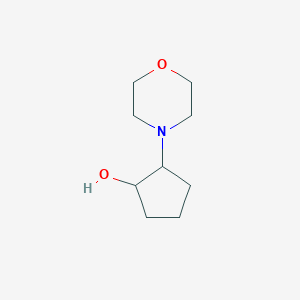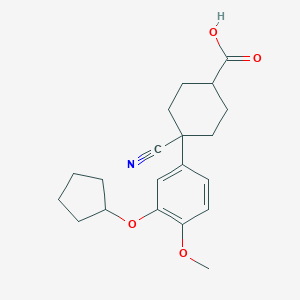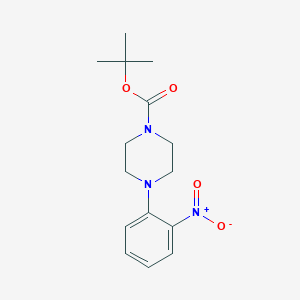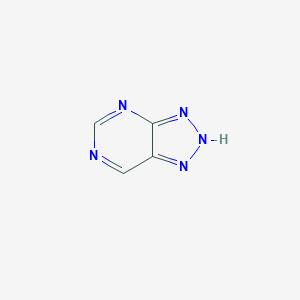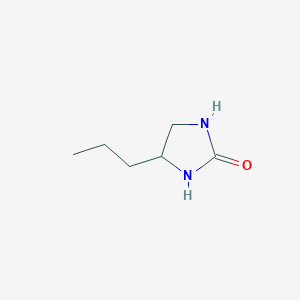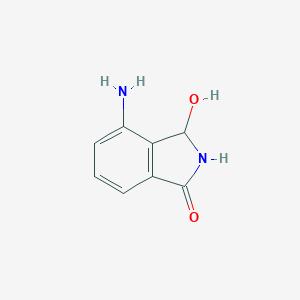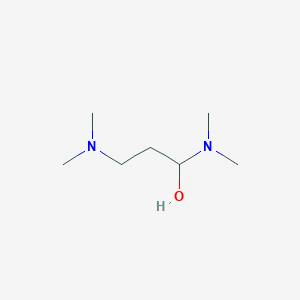![molecular formula C14H18N2O4 B062292 1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one CAS No. 175136-73-9](/img/structure/B62292.png)
1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one is a chemical compound known for its unique structure and potential applications in various fields. It features a morpholine ring substituted with dimethyl groups and a nitrophenyl group attached to an ethanone moiety. This compound is of interest due to its potential use in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one typically involves multiple steps, starting with the preparation of the morpholine ring and subsequent functionalization. One common synthetic route includes the nitration of a suitable precursor followed by the introduction of the ethanone group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The ethanone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to changes in biological activity. The morpholine ring can enhance the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one can be compared to similar compounds such as:
1-[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]ethan-1-one: This compound features a fluorine atom instead of a nitro group, which can alter its reactivity and applications.
1-[4-(2,6-Dimethylmorpholin-4-yl)-3-methoxyphenyl]ethan-1-one:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9-7-15(8-10(2)20-9)13-5-4-12(11(3)17)6-14(13)16(18)19/h4-6,9-10H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZYYFWMJAKRBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384438 |
Source


|
| Record name | 1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-73-9 |
Source


|
| Record name | 1-[4-(2,6-Dimethyl-4-morpholinyl)-3-nitrophenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
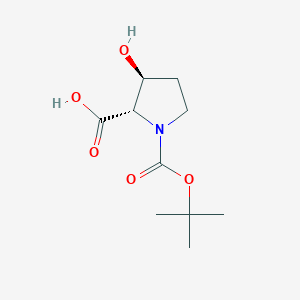
![5-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B62217.png)
